Methyl 4-fluoro-1-naphthoate
Overview
Description
“Methyl 4-fluoro-1-naphthoate” is a chemical compound with the molecular formula C12H9FO2 . It has a molecular weight of 204.20 .
Synthesis Analysis
The synthesis of “Methyl 4-fluoro-1-naphthoate” involves a multi-step reaction with 2 steps: 1) aq. H2SO4, AcOH 2) H2SO4 .Molecular Structure Analysis
The InChI code for “Methyl 4-fluoro-1-naphthoate” is 1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Photophysical Properties
- Excited State Dynamics : Methyl-2-naphthoate's interaction with sulfuric acid in different solvents was studied using steady state and time-resolved fluorometry. This research helps understand the photophysical properties of related compounds like Methyl 4-fluoro-1-naphthoate (Chow & Johansson, 1993).
Hydrogen Bonding Studies
- Hydrogen Bond Formation : Research on 8-fluoro-4-methyl-1-naphthol revealed the formation of an intermolecular bifurcated hydrogen bond, which is significant for understanding interactions in similar compounds like Methyl 4-fluoro-1-naphthoate (Takemura, Ueda, & Iwanaga, 2009).
Chiral Discrimination and Chromatographic Applications
- Chromatographic Enantioseparation : A study involving cellulose derivatives and methylated naphthols, which are structurally related to Methyl 4-fluoro-1-naphthoate, demonstrated the potential for chromatographic enantioseparation, a technique critical in pharmaceutical and chemical research (Yashima, Yamamoto, & Okamoto, 1996).
Synthesis of Complex Molecules
- Synthesis of Fluorinated Naphthalenes : The synthesis of 8-fluororhein, a compound structurally similar to Methyl 4-fluoro-1-naphthoate, provided insights into methods for creating complex fluorinated naphthalene derivatives, which are useful in various scientific and industrial applications (Owton, 1994).
Molecular Interactions and Structural Analysis
- Molecular Structure and Interaction : Studies of various substituted naphthalenes, including methyl 1-naphthoates, help understand the molecular structure, dipole moments, and interaction dynamics. These insights are valuable for the development of new materials and understanding of molecular behavior (Fujita, Koshimįzu, & Mitsui, 1967).
Fluorescence and Light Conversion Studies
- Light Conversion and Fluorescence : Research on cyclodextrins with naphthoyl chromophores, similar in structure to Methyl 4-fluoro-1-naphthoate, has provided insights into light conversion and fluorescence. This is significant for developing new materials with specific optical properties (Jullien et al., 1996).
Scientific Research Applications of Methyl 4-fluoro-1-naphthoate
Photophysical Properties
- Excited State Dynamics : Methyl-2-naphthoate's interaction with sulfuric acid in different solvents was studied using steady state and time-resolved fluorometry. This research helps understand the photophysical properties of related compounds like Methyl 4-fluoro-1-naphthoate (Chow & Johansson, 1993).
Hydrogen Bonding Studies
- Hydrogen Bond Formation : Research on 8-fluoro-4-methyl-1-naphthol revealed the formation of an intermolecular bifurcated hydrogen bond, which is significant for understanding interactions in similar compounds like Methyl 4-fluoro-1-naphthoate (Takemura, Ueda, & Iwanaga, 2009).
Chiral Discrimination and Chromatographic Applications
- Chromatographic Enantioseparation : A study involving cellulose derivatives and methylated naphthols, which are structurally related to Methyl 4-fluoro-1-naphthoate, demonstrated the potential for chromatographic enantioseparation, a technique critical in pharmaceutical and chemical research (Yashima, Yamamoto, & Okamoto, 1996).
Synthesis of Complex Molecules
- Synthesis of Fluorinated Naphthalenes : The synthesis of 8-fluororhein, a compound structurally similar to Methyl 4-fluoro-1-naphthoate, provided insights into methods for creating complex fluorinated naphthalene derivatives, which are useful in various scientific and industrial applications (Owton, 1994).
Molecular Interactions and Structural Analysis
- Molecular Structure and Interaction : Studies of various substituted naphthalenes, including methyl 1-naphthoates, help understand the molecular structure, dipole moments, and interaction dynamics. These insights are valuable for the development of new materials and understanding of molecular behavior (Fujita, Koshimįzu, & Mitsui, 1967).
Fluorescence and Light Conversion Studies
- Light Conversion and Fluorescence : Research on cyclodextrins with naphthoyl chromophores, similar in structure to Methyl 4-fluoro-1-naphthoate, has provided insights into light conversion and fluorescence. This is significant for developing new materials with specific optical properties (Jullien et al., 1996).
Safety And Hazards
“Methyl 4-fluoro-1-naphthoate” is classified under the GHS07 hazard class . It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-fluoronaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKRQQWFGKBQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562926 | |
Record name | Methyl 4-fluoronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-1-naphthoate | |
CAS RN |
13772-56-0 | |
Record name | Methyl 4-fluoronaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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